molecular formula C7H8INO2S B14013824 2-(2-Iodothiazol-4-yl)-2-methylpropanoic acid

2-(2-Iodothiazol-4-yl)-2-methylpropanoic acid

Cat. No.: B14013824
M. Wt: 297.12 g/mol
InChI Key: RMBSCPRRMGQNBW-UHFFFAOYSA-N
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Description

4-Thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl- is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an iodine atom and two methyl groups attached to the alpha carbon of the acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl- typically involves the iodination of a thiazole derivative. One common method is the reaction of 4-thiazoleacetic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can target the iodine atom, converting it to a less reactive form.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product is the deiodinated thiazole derivative.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

4-Thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl- involves its interaction with specific molecular targets. The iodine atom and the thiazole ring play crucial roles in its reactivity. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

  • 4-Thiazoleacetic acid, 2-amino-alpha,alpha-dimethyl-
  • 4-Thiazoleacetic acid, 2-bromo-alpha,alpha-dimethyl-
  • 4-Thiazoleacetic acid, 2-chloro-alpha,alpha-dimethyl-

Comparison:

  • Uniqueness: The presence of the iodine atom in 4-thiazoleacetic acid, 2-iodo-alpha,alpha-dimethyl- makes it more reactive compared to its bromo and chloro counterparts. This increased reactivity can be advantageous in certain chemical reactions, making it a valuable intermediate in organic synthesis.
  • Biological Activity: The iodine-containing compound may exhibit different biological activities compared to its amino, bromo, and chloro analogs, potentially leading to unique applications in medicinal chemistry.

Properties

Molecular Formula

C7H8INO2S

Molecular Weight

297.12 g/mol

IUPAC Name

2-(2-iodo-1,3-thiazol-4-yl)-2-methylpropanoic acid

InChI

InChI=1S/C7H8INO2S/c1-7(2,5(10)11)4-3-12-6(8)9-4/h3H,1-2H3,(H,10,11)

InChI Key

RMBSCPRRMGQNBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CSC(=N1)I)C(=O)O

Origin of Product

United States

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